molecular formula C33H46O8 B13734217 Isopropyliden-proscillaridin [German] CAS No. 21590-25-0

Isopropyliden-proscillaridin [German]

Cat. No.: B13734217
CAS No.: 21590-25-0
M. Wt: 570.7 g/mol
InChI Key: DHXYKQBZTQTODL-LJSSCIMDSA-N
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Description

Isopropyliden-proscillaridin is a cardiac glycoside derived from the plant species Drimia maritima (also known as Scilla maritima). It is known for its potent effects on the heart and is used in the treatment of certain heart conditions. The compound is a derivative of proscillaridin A, which is known for its ability to inhibit the sodium-potassium ATPase pump, leading to increased intracellular calcium levels and enhanced cardiac contractility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyliden-proscillaridin involves several steps, starting from the extraction of proscillaridin A from Drimia maritima. The extracted proscillaridin A is then subjected to a series of chemical reactions to introduce the isopropylidene group. This typically involves the use of reagents such as acetone and acid catalysts under controlled conditions to achieve the desired modification .

Industrial Production Methods

Industrial production of isopropyliden-proscillaridin follows similar synthetic routes but on a larger scale. The process involves the extraction of proscillaridin A in bulk, followed by its chemical modification in large reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The industrial process also includes purification steps such as crystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Isopropyliden-proscillaridin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of isopropyliden-proscillaridin include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of isopropyliden-proscillaridin include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential therapeutic applications and biological activities .

Scientific Research Applications

Isopropyliden-proscillaridin has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of isopropyliden-proscillaridin involves the inhibition of the sodium-potassium ATPase pump. This inhibition leads to an increase in intracellular sodium levels, which in turn causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making the compound effective in treating certain heart conditions. Additionally, isopropyliden-proscillaridin has been shown to induce apoptosis in cancer cells by modulating calcium signaling pathways and activating apoptotic proteins .

Comparison with Similar Compounds

Isopropyliden-proscillaridin is similar to other cardiac glycosides such as digoxin and ouabain. it has unique properties that make it distinct:

Isopropyliden-proscillaridin’s unique isopropylidene modification may offer advantages in terms of stability and bioavailability compared to other cardiac glycosides .

Properties

CAS No.

21590-25-0

Molecular Formula

C33H46O8

Molecular Weight

570.7 g/mol

IUPAC Name

5-[(3S,10R,13R,14S,17R)-14-hydroxy-3-[[(4S,7R)-7-hydroxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]oxy]-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one

InChI

InChI=1S/C33H46O8/c1-18-26(35)27-28(41-30(2,3)40-27)29(38-18)39-21-10-13-31(4)20(16-21)7-8-24-23(31)11-14-32(5)22(12-15-33(24,32)36)19-6-9-25(34)37-17-19/h6,9,16-18,21-24,26-29,35-36H,7-8,10-15H2,1-5H3/t18?,21-,22+,23?,24?,26+,27?,28?,29+,31-,32+,33-/m0/s1

InChI Key

DHXYKQBZTQTODL-LJSSCIMDSA-N

Isomeric SMILES

CC1[C@H](C2C([C@H](O1)O[C@H]3CC[C@@]4(C5CC[C@@]6([C@H](CC[C@@]6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O

Canonical SMILES

CC1C(C2C(C(O1)OC3CCC4(C5CCC6(C(CCC6(C5CCC4=C3)O)C7=COC(=O)C=C7)C)C)OC(O2)(C)C)O

Origin of Product

United States

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